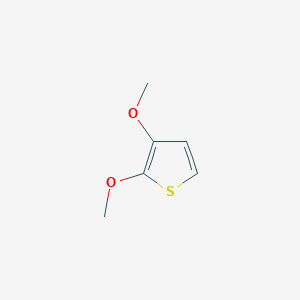

Dimethoxythiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H8O2S |

|---|---|

Molecular Weight |

144.19 g/mol |

IUPAC Name |

2,3-dimethoxythiophene |

InChI |

InChI=1S/C6H8O2S/c1-7-5-3-4-9-6(5)8-2/h3-4H,1-2H3 |

InChI Key |

JBOAELCPSXBGSR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(SC=C1)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,4-Dimethoxythiophene from 2,3-Dimethoxy-1,3-Butadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the one-step synthesis of 3,4-dimethoxythiophene (B1306923) from 2,3-dimethoxy-1,3-butadiene (B1584589). This method, noted for its efficiency and use of readily available starting materials, offers a significant advantage over traditional multi-step synthetic routes.[1][2] This document details the reaction mechanism, provides a comprehensive experimental protocol, and presents relevant quantitative data for researchers in organic synthesis and materials science.

Introduction

3,4-Dimethoxythiophene is a valuable heterocyclic building block, primarily utilized as a precursor in the synthesis of 3,4-ethylenedioxythiophene (B145204) (EDOT), the monomer for the widely used conducting polymer poly(3,4-ethylenedioxythiophene) (PEDOT).[3][4] The synthesis route described herein involves a ring-closure reaction between 2,3-dimethoxy-1,3-butadiene and sulfur dichloride.[1][2] This approach is advantageous due to its single-step nature and good yield, making it suitable for both laboratory and industrial-scale production.[2]

Reaction Scheme and Mechanism

The synthesis proceeds via an electrophilic addition of sulfur dichloride to the conjugated diene, 2,3-dimethoxy-1,3-butadiene, followed by an elimination of hydrogen chloride to yield the aromatic thiophene (B33073) ring. The use of a non-polar solvent like hexane (B92381) and an insoluble base, such as sodium acetate (B1210297), is crucial for the success of the reaction.[2] Sodium acetate acts as a buffer, neutralizing the HCl generated during the reaction and thus preventing acid-catalyzed decomposition of the sensitive product.[2]

Caption: Overall reaction scheme for the synthesis of 3,4-dimethoxythiophene.

Experimental Protocol

This protocol is based on the method described by Hellberg et al. and is scaled for a 50 mmol reaction.[2]

3.1. Materials and Equipment

-

Reagents:

-

2,3-Dimethoxy-1,3-butadiene (5.71 g, 50 mmol)

-

Sulfur dichloride (SCl₂, technical grade, ~80%, requires distillation before use) (3.86 mL, ~50 mmol)

-

Anhydrous sodium acetate (3 equivalents)

-

Hexane (anhydrous)

-

-

Equipment:

-

Three-necked round-bottom flask equipped with a dropping funnel, thermometer, and nitrogen inlet

-

Magnetic stirrer

-

Ice-water bath

-

Vacuum distillation apparatus

-

3.2. Reaction Procedure

Caption: Experimental workflow for the synthesis of 3,4-dimethoxythiophene.

3.3. Detailed Steps

-

Preparation: In a flame-dried three-necked round-bottom flask under a nitrogen atmosphere, prepare a slurry of anhydrous sodium acetate (12.3 g, 150 mmol) in anhydrous hexane (100 mL).

-

Cooling: Cool the slurry to 0-5 °C with vigorous stirring using an ice-water bath.

-

Addition of Diene: Slowly add a solution of 2,3-dimethoxy-1,3-butadiene (5.71 g, 50 mmol) in anhydrous hexane (20 mL) to the cold slurry.

-

Addition of Sulfur Dichloride: Add a solution of freshly distilled sulfur dichloride (~5.15 g, ~50 mmol) in anhydrous hexane (20 mL) dropwise to the reaction mixture over 1-2 hours. Maintain the internal temperature below 10 °C throughout the addition.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for an additional 4-6 hours.

-

Work-up: Filter the reaction mixture to remove the insoluble salts (sodium acetate and sodium chloride). Wash the filtrate with water (2 x 50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation to obtain 3,4-dimethoxythiophene as a colorless to pale yellow liquid.[2]

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of 3,4-dimethoxythiophene.

| Parameter | Value | Reference |

| Reactants | ||

| 2,3-Dimethoxy-1,3-butadiene | 5.71 g (50 mmol) | [2] |

| Sulfur Dichloride | ~5.15 g (~50 mmol) | [2] |

| Sodium Acetate | 12.3 g (150 mmol) | [2] |

| Product | ||

| 3,4-Dimethoxythiophene | ||

| - Yield | 60% (on a 50 mmol scale) | [2] |

| - Molecular Formula | C₆H₈O₂S | [5] |

| - Molecular Weight | 144.19 g/mol | [5] |

| - Appearance | Colorless to pale yellow liquid | [6] |

| - Boiling Point | 100-102 °C at 10-11 mmHg | |

| - Purity (GC) | >98% | [7] |

Spectroscopic Data

The structural confirmation of the synthesized 3,4-dimethoxythiophene is typically achieved through standard spectroscopic methods.

5.1. ¹H NMR Spectroscopy

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 6.08 (s, 2H, thiophene-H), 3.80 (s, 6H, -OCH₃).

5.2. ¹³C NMR Spectroscopy

-

¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 143.1, 100.5, 59.9.

5.3. Mass Spectrometry

-

GC-MS (EI): m/z (%) 144 (M⁺), 129, 101, 86, 71.[5]

Subsequent Reactions: Synthesis of EDOT

3,4-Dimethoxythiophene is a key intermediate in the synthesis of 3,4-ethylenedioxythiophene (EDOT). This conversion is achieved through a transetherification reaction with ethylene (B1197577) glycol, typically catalyzed by an acid such as p-toluenesulfonic acid in a suitable solvent like toluene.[2]

Caption: Synthesis of EDOT from 3,4-dimethoxythiophene.

This subsequent reaction typically proceeds in good yield (around 65%) and provides a straightforward route to the valuable EDOT monomer.[2]

Conclusion

The one-step synthesis of 3,4-dimethoxythiophene from 2,3-dimethoxy-1,3-butadiene and sulfur dichloride represents an efficient and scalable method for producing this important synthetic intermediate. The use of an insoluble buffer is critical to achieving a good yield. This technical guide provides the necessary details for researchers to successfully implement this procedure in a laboratory setting. The straightforward conversion of the product to EDOT further highlights the utility of this synthetic route in the field of conducting polymers and organic electronics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 3,4-ethylenedioxythiophene (EDOT) [yacooscience.com]

- 4. Simple one-step synthesis of 3,4-dimethoxythiophene and its conversion into 3,4-ethylenedioxythiophene (EDOT) [diva-portal.org]

- 5. 3,4-Dimethoxythiophene | C6H8O2S | CID 3613501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,4-Dimethoxythiophene | 51792-34-8 [chemicalbook.com]

- 7. 3,4-Dimethoxythiophene synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 3,4-Dimethoxythiophene from 3,4-Dibromothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and well-documented method for the synthesis of 3,4-dimethoxythiophene (B1306923), a crucial building block in the development of conductive polymers and pharmaceutical compounds. The primary focus of this document is the copper-catalyzed nucleophilic substitution reaction starting from 3,4-dibromothiophene (B32776).

Reaction Overview

The synthesis of 3,4-dimethoxythiophene from 3,4-dibromothiophene is typically achieved through a copper-catalyzed Ullmann-type condensation reaction. This process involves the displacement of the two bromine atoms on the thiophene (B33073) ring with methoxy (B1213986) groups from a methoxide (B1231860) source, such as sodium methoxide. Copper(I) bromide is a commonly employed catalyst for this transformation.

Experimental Protocol: Copper-Catalyzed Methoxylation

This section details a well-established experimental procedure for the synthesis of 3,4-dimethoxythiophene.[1]

2.1 Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Amount | Molar Equiv. |

| 3,4-Dibromothiophene | 3141-26-2 | C₄H₂Br₂S | 15.0 g | 1.0 |

| Sodium Methoxide | 124-41-4 | CH₃ONa | 21.0 g | ~6.3 |

| Copper(I) Bromide | 7787-70-4 | CuBr | 0.83 g | ~0.09 |

| Methanol (B129727) | 67-56-1 | CH₄O | 72.0 g | - |

| Toluene (B28343) | 108-88-3 | C₇H₈ | As needed | - |

| Water | 7732-18-5 | H₂O | As needed | - |

| Magnesium Sulfate | 7487-88-9 | MgSO₄ | As needed | - |

2.2 Equipment

-

100 mL four-necked round-bottom flask

-

Reflux condenser

-

Stirring mechanism (e.g., magnetic stirrer)

-

Heating mantle

-

Distillation apparatus

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

-

Inert gas supply (e.g., Argon)

-

Gas chromatograph (for monitoring and purity analysis)

2.3 Step-by-Step Procedure

-

Initial Setup: Under an argon atmosphere, add 21 g of sodium methoxide and 72 g of methanol to a 100 mL four-necked flask. Stir the mixture at 70°C until the sodium methoxide is completely dissolved.[1]

-

Catalyst Addition: To the resulting solution, add 0.83 g of copper(I) bromide.[1]

-

Addition of Starting Material: Slowly add 15 g of 3,4-dibromothiophene dropwise to the reaction mixture. The solution will gradually change color from colorless to black and transparent.[1]

-

Solvent Removal: After the addition is complete, distill off approximately 50 g of methanol. This increases the concentration of sodium methoxide in the remaining methanol.[1]

-

Reaction: Heat the reaction mixture to 97°C and maintain it at reflux.[1]

-

Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots and analyzing them by gas chromatography. The reaction is considered complete when the starting material (3,4-dibromothiophene) and the intermediate (3-bromo-4-methoxythiophene) are no longer detectable. This typically takes around 5 hours.[1]

-

Work-up:

-

After the reaction is complete, cool the mixture and add water.

-

Filter the mixture.

-

Extract the crude product from the aqueous layer with toluene.

-

Wash the combined toluene layers with water.

-

Dry the toluene layer over magnesium sulfate.[1]

-

-

Purification:

-

Filter off the magnesium sulfate.

-

Concentrate the toluene solution using a rotary evaporator.

-

Purify the resulting crude product by vacuum distillation to obtain 3,4-dimethoxythiophene.[1]

-

2.4 Results

| Parameter | Value |

| Yield | 7.28 g (81.5%) |

| Purity (by GC) | 98.01% |

| Product | 3,4-Dimethoxythiophene |

| CAS Number | 51792-34-8 |

| Molecular Formula | C₆H₈O₂S |

| Molecular Weight | 144.19 g/mol |

Visualizations

3.1 Reaction Workflow

The following diagram illustrates the overall workflow for the synthesis of 3,4-dimethoxythiophene from 3,4-dibromothiophene.

3.2 Logical Relationship of Reaction Components

The following diagram illustrates the roles and relationships of the key components in the synthesis.

References

An In-depth Technical Guide to the Electronic and Optical Properties of 3,4-Dimethoxythiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxythiophene (B1306923) (DMOT) is an electron-rich heterocyclic organic compound that serves as a crucial building block in the field of organic electronics. Its methoxy (B1213986) groups at the 3 and 4 positions of the thiophene (B33073) ring significantly influence its electronic properties, making it a valuable monomer for the synthesis of conducting polymers. The resulting polymer, poly(3,4-dimethoxythiophene) (PDMOT), exhibits interesting electro-optical characteristics that are of great interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and electrochromic devices. This technical guide provides a comprehensive overview of the electronic and optical properties of both the DMOT monomer and its corresponding polymer, PDMOT. It includes a summary of their key physical and optoelectronic characteristics, detailed experimental protocols for their synthesis and characterization, and a visual representation of the typical workflow for material analysis.

Core Properties of 3,4-Dimethoxythiophene and Poly(3,4-dimethoxythiophene)

The electronic and optical properties of 3,4-dimethoxythiophene and its polymer are summarized below. These properties are fundamental to understanding their behavior in electronic devices and for designing new materials with tailored functionalities.

Physical and Chemical Properties of 3,4-Dimethoxythiophene (Monomer)

| Property | Value | Reference |

| Molecular Formula | C₆H₈O₂S | [1] |

| Molecular Weight | 144.19 g/mol | [1] |

| Boiling Point | 100-102 °C at 10-11 mmHg | [2] |

| Density | 1.209 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.5409 | |

| Appearance | Colorless to yellow to orange liquid | [2] |

Electronic and Optical Properties of 3,4-Dimethoxythiophene (Monomer) and Poly(3,4-dimethoxythiophene) (Polymer)

Note: Experimental data for the homopolymer of 3,4-dimethoxythiophene (PDMOT) is limited in publicly available literature. The data for the polymer presented here is based on a closely related polymer, poly(3',4'-dimethoxy-2,2':5',2"-terthiophene) (poly(TMT)), which contains the DMOT moiety. These values serve as a reasonable estimate for the properties of PDMOT.

| Property | 3,4-Dimethoxythiophene (Monomer) | Poly(3,4-dimethoxythiophene) (PDMOT) |

| UV-Vis Absorption Maximum (λmax) | ~364 nm (for a terthiophene derivative) | 451-483 nm (π-π* transition) |

| Fluorescence Emission | Data not available | Data not available |

| Highest Occupied Molecular Orbital (HOMO) | Data not available | ~ -5.5 to -5.6 eV (estimated from CV) |

| Lowest Unoccupied Molecular Orbital (LUMO) | Data not available | Data not available |

| Optical Band Gap (Eg) | Data not available | Data not available |

| Oxidation Potential (vs. Ag/AgCl) | Data not available | Anodic peaks at 1.1–1.21 V |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of 3,4-dimethoxythiophene and its polymer are crucial for reproducible research and development. The following sections provide established protocols.

Synthesis of 3,4-Dimethoxythiophene

A one-step synthesis from readily available bulk chemicals is a common method for producing 3,4-dimethoxythiophene[3].

Materials:

-

Sulfur dichloride

Procedure:

-

A solution of 2,3-dimethoxy-1,3-butadiene in hexane is prepared in a reaction vessel equipped with a dropping funnel and a stirrer, under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled to a low temperature (e.g., -78 °C using a dry ice/acetone bath).

-

A solution of sulfur dichloride in hexane is added dropwise to the cooled butadiene solution with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.

-

The reaction is quenched by the addition of water.

-

The organic layer is separated, washed with a saturated sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield 3,4-dimethoxythiophene as a colorless to pale yellow liquid.

Electrochemical Polymerization of 3,4-Dimethoxythiophene (PDMOT)

PDMOT films can be synthesized electrochemically on a conductive substrate[4].

Materials:

-

3,4-dimethoxythiophene (monomer)

-

Acetonitrile (B52724) (anhydrous)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate, TBAP)

-

Working electrode (e.g., Indium Tin Oxide (ITO) coated glass or a platinum disk)

-

Counter electrode (e.g., platinum wire)

-

Reference electrode (e.g., Ag/AgCl)

Procedure:

-

A three-electrode electrochemical cell is assembled with the working, counter, and reference electrodes.

-

An electrolyte solution is prepared by dissolving the supporting electrolyte in anhydrous acetonitrile.

-

The 3,4-dimethoxythiophene monomer is added to the electrolyte solution to a desired concentration (e.g., 0.1 M).

-

The solution is purged with an inert gas (e.g., argon) for at least 15 minutes to remove dissolved oxygen.

-

Electropolymerization is carried out using either cyclic voltammetry (CV) or potentiostatic methods.

-

Cyclic Voltammetry: The potential is cycled between a lower limit (e.g., 0 V) and an upper limit where the monomer oxidation occurs (e.g., +1.5 V) for a set number of cycles. The polymer film will deposit and grow on the working electrode with each cycle.

-

Potentiostatic: A constant potential, at which the monomer oxidizes, is applied to the working electrode for a specific duration, leading to the growth of the polymer film.

-

-

After polymerization, the electrode coated with the PDMOT film is rinsed with fresh acetonitrile to remove any unreacted monomer and electrolyte.

Characterization Techniques

This technique is used to determine the electronic absorption properties and the optical band gap.

Protocol:

-

Sample Preparation: For the monomer, a dilute solution is prepared in a suitable transparent solvent (e.g., acetonitrile or chloroform). For the polymer film, it is characterized directly on the transparent substrate (e.g., ITO glass) after electropolymerization. A blank reference of the solvent or the bare substrate is used for baseline correction.

-

Measurement: The absorption spectrum is recorded using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-900 nm).

-

Data Analysis: The wavelength of maximum absorption (λmax) is identified. For the polymer, the optical band gap (Eg) can be estimated from the onset of the absorption edge using the Tauc plot method.

Fluorescence spectroscopy provides information about the emissive properties of the material.

Protocol:

-

Sample Preparation: Similar to UV-Vis spectroscopy, dilute solutions of the monomer or the polymer film on a substrate are used.

-

Measurement: An excitation wavelength (typically at or near the absorption maximum) is selected, and the emission spectrum is recorded over a range of longer wavelengths.

-

Data Analysis: The wavelength of maximum emission is determined. The fluorescence quantum yield can also be calculated relative to a known standard.

CV is a powerful electrochemical technique used to investigate the redox behavior of the monomer and the resulting polymer, and to estimate the HOMO and LUMO energy levels.

Protocol:

-

Setup: A three-electrode cell is used with the PDMOT-coated working electrode, a counter electrode, and a reference electrode in a monomer-free electrolyte solution.

-

Measurement: The potential is swept between a defined range to observe the oxidation and reduction peaks of the polymer. The scan rate can be varied to study the kinetics of the redox processes.

-

Data Analysis: The onset oxidation (E_ox) and onset reduction (E_red) potentials are determined from the voltammogram. The HOMO and LUMO energy levels can be estimated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple[5][6]:

-

E_HOMO = -[E_ox(onset) - E_1/2(Fc/Fc+)] - 4.8 eV

-

E_LUMO = -[E_red(onset) - E_1/2(Fc/Fc+)] - 4.8 eV

-

Visualizing the Workflow

The following diagrams illustrate the logical flow of synthesis and characterization of 3,4-dimethoxythiophene and its polymer.

Conclusion

3,4-Dimethoxythiophene is a versatile monomer that gives rise to a conducting polymer with significant potential in organic electronics. This guide has provided a detailed overview of the synthesis, and the electronic and optical properties of both the monomer and its polymer. The presented experimental protocols offer a practical foundation for researchers to work with these materials. While there is a need for more comprehensive studies on the fluorescence properties and a more precise determination of the electronic energy levels of the PDMOT homopolymer, the existing data and the methodologies outlined here provide a strong starting point for further research and development in this area. The continued exploration of 3,4-dialkoxythiophenes, including PDMOT, is expected to lead to advancements in the performance and stability of organic electronic devices.

References

CAS number and chemical properties of 3,4-Dimethoxythiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,4-Dimethoxythiophene (B1306923) (DMOT), a versatile heterocyclic compound with significant applications in organic electronics and as a key intermediate in pharmaceutical synthesis. This document outlines its chemical properties, detailed experimental protocols for its synthesis, and its current and potential applications.

Core Chemical Properties and Identifiers

3,4-Dimethoxythiophene, with the CAS number 51792-34-8, is a thiophene (B33073) derivative functionalized with two methoxy (B1213986) groups at the 3 and 4 positions.[1][2][3][4] These methoxy groups enhance its solubility and stability, making it a valuable precursor in various chemical reactions.[5]

Quantitative Chemical Data

The fundamental physicochemical properties of 3,4-Dimethoxythiophene are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 51792-34-8 | [2][3][4] |

| Molecular Formula | C₆H₈O₂S | [1][2][3] |

| Molecular Weight | 144.19 g/mol | [1][3][6] |

| Appearance | Colorless to pale yellow liquid or solid | [1][4][7] |

| Boiling Point | 100-102 °C at 10-11 mmHg | [1][8] |

| Melting Point | -20 °C | [1][7] |

| Density | 1.209 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.5409 | [9][8] |

| Flash Point | 106.7 °C (224.1 °F) - closed cup | [1][3][9] |

| Solubility | Miscible with organic solvents; slightly miscible with water.[7][8] |

Spectroscopic and Other Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | 3,4-dimethoxythiophene | [1][2] |

| Synonyms | DMOT, 3,4-dimethoxy thiophene | [2][5] |

| InChI | 1S/C6H8O2S/c1-7-5-3-9-4-6(5)8-2/h3-4H,1-2H3 | [1] |

| InChI Key | ZUDCKLVMBAXBIF-UHFFFAOYSA-N | [1][2][9] |

| Canonical SMILES | COc1cscc1OC | [1][2][4] |

| MDL Number | MFCD01096546 | [1][2][3] |

| PubChem CID | 3613501 | [2][6] |

Experimental Protocols

Detailed methodologies for the synthesis of 3,4-Dimethoxythiophene are crucial for its application in research and development. Below are summaries of established synthesis protocols.

Synthesis from 3,4-Dibromothiophene (B32776)

This method provides a robust route to 3,4-Dimethoxythiophene with a good yield.

Materials:

-

3,4-Dibromothiophene

-

Sodium methoxide (B1231860)

-

Cuprous bromide (catalyst)

-

Magnesium sulfate

-

Argon (for inert atmosphere)

Procedure:

-

Under an argon atmosphere, dissolve 21 g of sodium methoxide in 72 g of methanol in a 100 mL four-necked flask with stirring until complete dissolution.[10]

-

Add 0.83 g of cuprous bromide to the solution.[10]

-

Slowly add 15 g of 3,4-dibromothiophene dropwise. The solution will gradually turn from colorless to black and transparent.[10]

-

After the addition is complete, remove 50 g of methanol by distillation.[10]

-

Heat the reaction mixture to 97 °C and reflux for 5 hours. Monitor the reaction progress by gas chromatography until the starting materials are consumed.[10]

-

After completion, add water to the mixture and filter.[10]

-

Extract the crude product with toluene.[10]

-

Wash the toluene layer with water and dry over magnesium sulfate.[10]

-

Filter to remove the desiccant, and concentrate the toluene layer by rotary evaporation.[10]

-

Purify the final product by vacuum distillation to yield 3,4-dimethoxythiophene. This protocol has been reported to yield the product with a purity of 98.01% and a yield of 81.5%.[10]

One-Step Synthesis via Ring Closure Reaction

3,4-Dimethoxythiophene can also be synthesized in a single step from readily available bulk chemicals.[11]

General Description: This synthesis involves a ring closure reaction of 2,3-dimethoxy-1,3-butadiene (B1584589) and sulfur dichloride in a hexane (B92381) medium.[1][8] While specific experimental details from a single comprehensive source are limited in the provided search results, this method is noted for its simplicity and scalability.[11]

Applications in Research and Drug Development

3,4-Dimethoxythiophene is a pivotal building block in several advanced applications:

-

Organic Electronics: It is a key monomer for the synthesis of conductive polymers, most notably poly(3,4-ethylenedioxythiophene) (PEDOT), after trans-esterification to 3,4-ethylenedioxythiophene (B145204) (EDOT).[1] These polymers are integral to the development of organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), antistatic coatings, and sensors.[5][12]

-

Pharmaceutical Synthesis: The unique electronic and structural properties of the 3,4-dimethoxythiophene core make it a valuable intermediate in the synthesis of complex pharmaceutical compounds.[13] The thiophene ring is a privileged pharmacophore in medicinal chemistry, and its derivatives are being explored for various therapeutic applications.[13][14]

-

Biochemical Research: DMOT is used in the synthesis of specialized molecules like N2S2-N4 porphyrin dyads to study photoinduced energy transfer, which is fundamental in understanding various biological and chemical processes.[1][8]

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 3,4-Dimethoxythiophene from 3,4-Dibromothiophene.

Caption: Synthesis of 3,4-Dimethoxythiophene from 3,4-Dibromothiophene.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 3,4-Dimethoxythiophene, 98% | Fisher Scientific [fishersci.ca]

- 3. 3,4-二甲氧基噻吩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Page loading... [guidechem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 3,4-Dimethoxythiophene | C6H8O2S | CID 3613501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,4-Dimethoxythiophene | 51792-34-8 [chemicalbook.com]

- 8. lookchem.com [lookchem.com]

- 9. 3,4-Dimethoxythiophene 97 51792-34-8 [sigmaaldrich.com]

- 10. 3,4-Dimethoxythiophene synthesis - chemicalbook [chemicalbook.com]

- 11. scribd.com [scribd.com]

- 12. Frontiers | Physical and Electrochemical Properties of Soluble 3,4-Ethylenedioxythiophene (EDOT)-Based Copolymers Synthesized via Direct (Hetero)Arylation Polymerization [frontiersin.org]

- 13. nbinno.com [nbinno.com]

- 14. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 3,4-Dimethoxythiophene Monomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3,4-dimethoxythiophene (B1306923) (DMOT), with a specific focus on its solubility and stability. Due to the limited availability of specific quantitative data in publicly accessible literature, this document emphasizes established qualitative characteristics and furnishes detailed experimental protocols for researchers to determine precise quantitative metrics. This guide is intended to be a practical resource for professionals in organic electronics, materials science, and drug development who utilize DMOT as a key monomer and building block.

Core Physicochemical Properties

3,4-Dimethoxythiophene is an organic heterocyclic compound that serves as a crucial precursor in the synthesis of various electroactive materials, most notably poly(3,4-ethylenedioxythiophene) (PEDOT) when trans-etherified to form 3,4-ethylenedioxythiophene (B145204) (EDOT).[1][2] Its fundamental properties are summarized in Table 1.

| Property | Value | References |

| Chemical Name | 3,4-Dimethoxythiophene | [3] |

| Synonyms | DMOT | [3] |

| CAS Number | 51792-34-8 | [3] |

| Molecular Formula | C₆H₈O₂S | [3][4] |

| Molecular Weight | 144.19 g/mol | [4] |

| Appearance | Colorless to yellow to orange liquid/powder to lump | [3] |

| Boiling Point | 100-102 °C at 10-11 mmHg | [3][5] |

| Density | 1.209 g/mL at 25 °C | [3][5] |

| Refractive Index | n20/D 1.5409 | [3] |

| Storage Temperature | -20°C | [3][6] |

Solubility Profile

Table 2: Quantitative Solubility of 3,4-Dimethoxythiophene (To be determined experimentally)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Methanol | 25 | |

| Ethanol | 25 | |

| Acetone | 25 | |

| Toluene | 25 | |

| Chloroform | 25 | |

| Tetrahydrofuran (THF) | 25 | |

| Water | 25 |

Stability Characteristics

The stability of 3,4-dimethoxythiophene is a critical consideration for its storage and handling. Available data suggests that the monomer is relatively unstable, particularly when impure.[1] It is recommended to store the compound at low temperatures (-20°C) under an inert atmosphere.[1][6] DMOT is also noted to be incompatible with strong oxidizing agents.[7] While the thermal stability is sufficient to allow for vacuum distillation at 100-102 °C, prolonged exposure to elevated temperatures, light, and air is likely to cause degradation.[3]

Table 3: Stability of 3,4-Dimethoxythiophene Under Various Conditions (To be determined experimentally)

| Condition | Observation/Degradation Products |

| Thermal Stability | |

| - 25°C (Room Temperature) | |

| - 40°C | |

| Photostability | |

| - Ambient Light | |

| - UV Radiation (e.g., 254 nm, 365 nm) | |

| Oxidative Stability | |

| - Air Exposure | |

| - Hydrogen Peroxide (H₂O₂) | |

| pH Stability | |

| - Acidic Conditions (e.g., pH 2) | |

| - Neutral Conditions (e.g., pH 7) | |

| - Basic Conditions (e.g., pH 10) |

Experimental Protocols

Protocol for Determining Thermodynamic Solubility

This protocol outlines the shake-flask method, a standard procedure for determining the thermodynamic solubility of a compound in a given solvent.

Materials:

-

3,4-Dimethoxythiophene

-

Selected solvents (e.g., methanol, ethanol, acetone, toluene, chloroform, THF, water)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or FID)

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a series of standard solutions of 3,4-dimethoxythiophene in the chosen solvent to create a calibration curve.

-

Add an excess amount of 3,4-dimethoxythiophene to a vial containing a known volume of the solvent.

-

Seal the vials and place them in an orbital shaker or on a magnetic stirrer within a constant temperature bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, cease agitation and allow any undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove any suspended solids.

-

Dilute the filtrate to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted filtrate using a calibrated HPLC or GC method to determine the concentration of dissolved 3,4-dimethoxythiophene.

-

The measured concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Protocol for Assessing Stability

This protocol provides a framework for evaluating the stability of 3,4-dimethoxythiophene under various environmental conditions.

Materials:

-

Pure 3,4-dimethoxythiophene

-

Appropriate solvents for sample preparation

-

Vials (clear and amber)

-

Environmental chamber with controlled temperature and humidity

-

Photostability chamber with controlled light and temperature

-

Inert gas (e.g., argon or nitrogen)

-

HPLC or GC system for purity analysis

-

Mass spectrometer (MS) for identification of degradation products

Procedure:

Baseline:

-

Dissolve a known concentration of 3,4-dimethoxythiophene in a suitable solvent.

-

Analyze the initial purity of the sample using a validated HPLC or GC method. This serves as the t=0 reference.

Thermal Stability:

-

Aliquot samples of pure 3,4-dimethoxythiophene into vials.

-

Store the vials at various temperatures (e.g., 25°C, 40°C) for a defined period (e.g., 1, 2, 4, 8 weeks).

-

At each time point, remove a sample, dissolve it in a suitable solvent, and analyze its purity by HPLC or GC.

-

Compare the purity to the t=0 sample to determine the extent of degradation.

Photostability:

-

Aliquot samples into both clear and amber (as a control) vials.

-

Expose the vials to a controlled light source (e.g., ICH-compliant photostability chamber) for a specified duration.

-

At defined intervals, analyze the purity of the samples from both clear and amber vials.

Oxidative Stability:

-

Expose samples to air by leaving vials uncapped in a controlled environment.

-

For accelerated oxidation, bubble air or oxygen through a solution of the compound.

-

Analyze the purity at regular intervals.

Analysis of Degradation Products:

-

For samples showing significant degradation, use HPLC-MS or GC-MS to identify the molecular weights and structures of the degradation products.

Synthesis and Polymerization Workflow

3,4-Dimethoxythiophene is a key intermediate in the production of conducting polymers. The following diagram illustrates a common synthetic route to DMOT and its subsequent polymerization.

Caption: Workflow for the synthesis of DMOT and its subsequent oxidative polymerization.

Conclusion

3,4-Dimethoxythiophene is a valuable monomer with established utility in materials science. While its qualitative solubility and stability are known, there is a notable lack of quantitative data in the public domain. This guide provides the necessary framework and detailed experimental protocols for researchers to ascertain these critical parameters, thereby facilitating more precise and reproducible research and development. Proper handling and storage, specifically at low temperatures and under an inert atmosphere, are crucial to maintain the integrity of the monomer.

References

- 1. researchgate.net [researchgate.net]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 3,4-Dimethoxythiophene | 51792-34-8 [chemicalbook.com]

- 4. 3,4-Dimethoxythiophene | C6H8O2S | CID 3613501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cas 51792-34-8,3,4-Dimethoxythiophene | lookchem [lookchem.com]

- 6. 3,4-dimethoxy thiophene - BeiLi Technologies [beili.com]

- 7. 3,4-Dimethoxythiophene, 98% | Fisher Scientific [fishersci.ca]

- 8. chemwhat.com [chemwhat.com]

An In-depth Technical Guide to Ring Closure Reactions for Dimethoxythiophene Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary ring closure reactions utilized in the synthesis of dimethoxythiophenes, key intermediates in the development of novel therapeutic agents and organic electronic materials. This document details established synthetic routes, complete with experimental protocols and quantitative data, to facilitate the practical application of these methodologies in a research and development setting.

Introduction

Dimethoxythiophenes, specifically the 2,5- and 3,4-isomers, are valuable heterocyclic building blocks. Their electron-rich nature and defined substitution patterns make them ideal precursors for a variety of complex molecular architectures. The synthesis of these compounds often relies on the formation of the thiophene (B33073) ring as a key step. This guide focuses on several prominent ring closure strategies, providing detailed experimental procedures and comparative data to aid in method selection and optimization.

Data Presentation: A Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for various ring closure methods leading to the synthesis of dimethoxythiophenes. This allows for a direct comparison of yields, reaction conditions, and starting materials.

| Target Compound | Synthetic Method | Starting Materials | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 3,4-Dimethoxythiophene (B1306923) | Nucleophilic Aromatic Substitution | 3,4-Dibromothiophene (B32776), Sodium Methoxide (B1231860) | Copper(I) bromide, Methanol (B129727), Toluene (B28343) | 70 - 97 | 5 | 81.5[1] |

| 3,4-Dimethoxythiophene | Diels-Alder/Elimination | 2,3-Dimethoxy-1,3-butadiene, Sulfur Dichloride | Hexane | Not Specified | Not Specified | Good |

| 2,5-Dimethoxythiophene | Paal-Knorr Synthesis (Proposed) | 1,4-Dimethoxy-1,4-butanedione | Lawesson's Reagent, Toluene | Reflux | 2-4 | High (Anticipated) |

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature procedures and offer a starting point for laboratory-scale synthesis.

Protocol 1: Synthesis of 3,4-Dimethoxythiophene via Nucleophilic Aromatic Substitution[1]

This procedure describes the copper-catalyzed methoxylation of 3,4-dibromothiophene.

Materials:

-

3,4-Dibromothiophene (15 g)

-

Sodium methoxide (21 g)

-

Methanol (72 g)

-

Cuprous bromide (0.83 g)

-

Toluene

-

Magnesium sulfate

-

Water

-

Argon or Nitrogen gas supply

-

100 mL four-necked flask and standard glassware for reflux, extraction, and distillation

Procedure:

-

Under an inert argon atmosphere, add sodium methoxide (21 g) and methanol (72 g) to a 100 mL four-necked flask. Stir the mixture at 70 °C until the sodium methoxide is completely dissolved.

-

Add cuprous bromide (0.83 g) to the solution.

-

Slowly add 3,4-dibromothiophene (15 g) dropwise to the reaction mixture. The solution will change color from colorless to black-transparent.

-

After the addition is complete, heat the mixture to reflux (approximately 97 °C) for 5 hours. Monitor the reaction progress by gas chromatography to confirm the disappearance of the starting material and the intermediate, 3-bromo-4-methoxythiophene.

-

Upon completion, cool the reaction mixture and add water.

-

Filter the mixture and extract the crude product with toluene.

-

Wash the toluene layer sequentially with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the desiccant and concentrate the toluene layer by rotary evaporation.

-

Purify the crude product by vacuum distillation to yield 3,4-dimethoxythiophene (7.28 g, 81.5% yield).[1]

Protocol 2: Proposed Synthesis of 2,5-Dimethoxythiophene via Paal-Knorr Thiophene Synthesis

This proposed protocol is based on the well-established Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent.[2][3][4]

Materials:

-

1,4-Dimethoxy-1,4-butanedione (succinyldimethoxide)

-

Lawesson's Reagent

-

Anhydrous Toluene

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Inert gas supply (Argon or Nitrogen)

-

Standard glassware for reflux, extraction, and chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1,4-dimethoxy-1,4-butanedione (1 equivalent) in anhydrous toluene.

-

Add Lawesson's Reagent (0.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is anticipated to be complete within 2-4 hours.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove any insoluble byproducts.

-

Wash the filtrate sequentially with a saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford 2,5-dimethoxythiophene.

Mandatory Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate a key reaction mechanism and a general experimental workflow relevant to the synthesis of dimethoxythiophenes.

References

An In-depth Technical Guide to Precursors for 3,4-Dimethoxythiophene Synthesis

Authored for: Researchers, Scientists, and Drug Development Professionals

December 16, 2025

Abstract

3,4-Dimethoxythiophene (B1306923) (DMOT) is a critical monomer and precursor in the development of advanced electroactive materials, most notably as an intermediate in the synthesis of 3,4-ethylenedioxythiophene (B145204) (EDOT), the monomer for the widely used conducting polymer PEDOT.[1][2] Its synthesis is a key area of research, aimed at optimizing yield, purity, and cost-effectiveness for industrial-scale production. This technical guide provides a comprehensive overview of the primary synthetic routes to 3,4-dimethoxythiophene, focusing on the core precursors, detailed experimental protocols, and quantitative analysis of reaction parameters. The methodologies discussed include the copper-catalyzed Ullmann condensation of 3,4-dibromothiophene (B32776), the ring-closure reaction of 2,3-dimethoxy-1,3-butadiene (B1584589), and a multi-step pathway involving alkylation and decarboxylation of a thiophene (B33073) dicarboxylate derivative.

Introduction

The unique combination of electronic properties, environmental stability, and structural versatility has made poly(thiophene)s and their derivatives a focus of considerable interest in materials science.[3] 3,4-Dimethoxythiophene is a pivotal building block in this field, not only for its potential in forming poly(dimethoxythiphenes) for energy storage devices but also as a direct precursor to EDOT.[1] The efficiency and scalability of DMOT synthesis are paramount. This document details the primary precursors and their conversion pathways, offering a comparative analysis for researchers selecting a synthetic strategy.

Synthesis from 3,4-Dibromothiophene via Ullmann Condensation

The Ullmann condensation is a classic and robust method for forming aryl ethers through a copper-promoted nucleophilic substitution.[4] In this context, it is employed for the methoxylation of 3,4-dibromothiophene.[5] This route is well-documented and offers high yields, making it a common choice for laboratory-scale synthesis.

Reaction Pathway and Logic

The synthesis involves the reaction of 3,4-dibromothiophene with a methoxide (B1231860) source, typically sodium methoxide, in a polar solvent like methanol (B129727).[5] The reaction is catalyzed by a copper(I) salt, such as cuprous bromide (CuBr), which facilitates the displacement of the bromide substituents with methoxy (B1213986) groups.[4][5] The reaction proceeds under an inert atmosphere to prevent oxidation of the catalyst and reagents.

Caption: Ullmann condensation pathway for DMOT synthesis.

Quantitative Data Summary

The following table summarizes the quantitative parameters for a typical laboratory-scale synthesis of 3,4-dimethoxythiophene from 3,4-dibromothiophene.[5]

| Parameter | Value | Unit | Notes |

| Reactants | |||

| 3,4-Dibromothiophene | 15 | g | Starting material.[6][7][8] |

| Sodium Methoxide | 21 | g | Methoxylating agent. |

| Methanol (initial) | 72 | g | Solvent. |

| Methanol (removed) | 50 | g | Distilled off to increase reagent concentration. |

| Catalyst | |||

| Copper(I) Bromide | 0.83 | g | |

| Reaction Conditions | |||

| Initial Temperature | 70 | °C | For dissolution and initial reaction. |

| Reflux Temperature | 97 | °C | Main reaction temperature. |

| Reaction Time | 5 | h | Monitored by Gas Chromatography (GC). |

| Atmosphere | Argon | Inert atmosphere is critical. | |

| Product Output | |||

| 3,4-Dimethoxythiophene | 7.28 | g | Final isolated product. |

| Yield | 81.5 | % | |

| Purity (by GC) | 98.01 | % |

Detailed Experimental Protocol

Adapted from ChemicalBook Synthesis Data[5]

-

Reaction Setup: In a 100 mL four-necked flask equipped with a stirrer, condenser, and argon inlet, add 21 g of sodium methoxide and 72 g of methanol.

-

Dissolution: Stir the mixture under an argon atmosphere at 70°C until the sodium methoxide is completely dissolved.

-

Catalyst Addition: Add 0.83 g of cuprous bromide to the solution.

-

Precursor Addition: Slowly add 15 g of 3,4-dibromothiophene dropwise. The solution will change color from colorless to black-transparent.

-

Concentration: After the addition is complete, distill off 50 g of methanol to increase the concentration of sodium methoxide in the remaining solvent.

-

Reaction: Heat the reaction mixture to 97°C and maintain at reflux for 5 hours. Monitor the disappearance of 3,4-dibromothiophene and the intermediate 3-bromo-4-methoxythiophene (B3081600) using gas chromatography.

-

Workup: After the reaction is complete, cool the mixture and add water. Filter the mixture and extract the crude product with toluene (B28343).

-

Purification: Wash the toluene layer sequentially with water. Dry the organic layer over magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Isolation: Purify the resulting crude product by vacuum distillation to yield 7.28 g (81.5%) of 3,4-dimethoxythiophene as a colorless to yellow liquid.[5][9]

Synthesis from 2,3-Dimethoxy-1,3-butadiene via Ring Closure

An alternative and advantageous route involves a one-step ring-closure reaction between 2,3-dimethoxy-1,3-butadiene and sulfur dichloride.[2][10][11] This method avoids the use of strong bases and can be performed on a multigram scale from inexpensive bulk chemicals, making it suitable for industrial production.[2]

Reaction Pathway and Logic

This synthesis relies on an addition-elimination reaction. 2,3-dimethoxy-1,3-butadiene reacts with sulfur dichloride in a non-polar solvent like hexane.[1][2] An insoluble buffer, such as sodium acetate, is often employed to neutralize the HCl generated during the elimination step, which protects the acid-sensitive product from decomposition.[10]

Caption: Ring-closure pathway for DMOT synthesis.

Quantitative Data Summary

While specific protocols provide exact quantities, the literature emphasizes the scalability of this method. An optimized one-pot synthesis reports a significant improvement over traditional routes.[12]

| Parameter | Value | Unit | Notes |

| Reactants | |||

| 2,3-Dimethoxy-1,3-butadiene | - | - | Derived from biacetyl and trimethyl orthoformate.[10] |

| Sulfur Dichloride | - | - | Technical grade can be used.[10] |

| Reagents & Solvent | |||

| Sodium Acetate | - | - | Used as a buffer to prevent product decomposition.[10] |

| Hexane | - | - | Reaction solvent.[1] |

| Product Output | |||

| Yield | ~60 | % | For an optimized one-pot reaction.[12] |

Detailed Experimental Protocol

Conceptual protocol based on descriptions from von Kieseritzky et al.[2][11]

-

Reaction Setup: To a flask containing a solution of 2,3-dimethoxy-1,3-butadiene in hexane, add an insoluble buffer such as sodium acetate.

-

Reagent Addition: Cool the mixture and slowly add sulfur dichloride while maintaining a low temperature.

-

Reaction: Allow the reaction to proceed, monitoring for the consumption of the starting materials. The buffer neutralizes the hydrogen chloride that is eliminated, which is necessary to ensure aromatization.[10]

-

Workup: Upon completion, filter the reaction mixture to remove the buffer and any salts.

-

Purification: Wash the filtrate, dry the organic layer, and remove the solvent under reduced pressure.

-

Isolation: Purify the crude product by vacuum distillation to obtain pure 3,4-dimethoxythiophene.

Multi-Step Synthesis from Thiophene Dicarboxylate Precursors

A patented industrial process describes the synthesis of DMOT starting from 2,5-dicarboxy formate-3,4-thiophene disodium (B8443419) alkoxide.[13] This route involves three main chemical transformations: alkylation, hydrolysis (saponification), and decarboxylation. This method is designed to be environmentally friendly by avoiding hazardous reagents and allowing for solvent recycling.[13]

Process Workflow

The overall process is a sequential transformation of functional groups on the thiophene ring to arrive at the final product. It begins with the methylation of the hydroxyl groups, followed by the removal of the ester groups at the 2 and 5 positions.

Caption: Multi-step synthesis of DMOT from a dicarboxylate precursor.

Detailed Experimental Protocol

Adapted from Patent CN103254169A[13]

-

Step 1: Alkylation: Dissolve 2,5-dicarboxy formate-3,4-thiophene disodium alkoxide in N,N-dimethylformamide (DMF). Add an alkylating reagent (e.g., dimethyl carbonate) and heat the mixture to reflux for 2-4 hours. Evaporate the solvent to obtain the crude 2,5-dicarboxy formate-3,4-dimethoxythiophene.

-

Step 2: Hydrolysis: Add sodium hydroxide (B78521) solution to the crude product from Step 1 and react to hydrolyze the ester groups, yielding the crude 3,4-dimethoxy-2,5-thiophenedicarboxylic acid.

-

Step 3: Decarboxylation: Mix the crude dicarboxylic acid with ethylene glycol as a solvent and add a decarboxylation catalyst. Heat the mixture to 100-120°C for 3-6 hours. After the reaction is complete, the final product, 3,4-dimethoxythiophene, is isolated and purified by vacuum rectification. The ethylene glycol solvent can be recovered and reused.[13]

Conclusion

The synthesis of 3,4-dimethoxythiophene can be achieved through several viable pathways, each with distinct advantages.

-

The Ullmann condensation of 3,4-dibromothiophene is a high-yield, reliable method ideal for laboratory synthesis, though it relies on a relatively expensive brominated precursor.[5]

-

The ring-closure reaction of 2,3-dimethoxy-1,3-butadiene offers a more direct and potentially cost-effective route for industrial-scale production by using inexpensive starting materials.[2][11]

-

The multi-step synthesis from a dicarboxylate precursor is an engineered process route focused on safety and environmental considerations, such as solvent recycling, making it suitable for large-scale, green chemical manufacturing.[13]

The choice of precursor and synthetic route will depend on the specific requirements of the research or manufacturing goal, balancing factors such as cost, scale, available equipment, and desired product purity. This guide provides the foundational data and protocols to assist researchers in making an informed decision.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Solid-State Synthesis of Poly(3',4'-dimethoxy-2,2':5',2"- terthiophene): Comparison With Poly(terthiophene) and Poly(3',4'-ethylenedioxy-2,2':5',2"- terthiophene) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. 3,4-Dimethoxythiophene synthesis - chemicalbook [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. 3,4-Dibromothiophene|lookchem [lookchem.com]

- 8. 3,4-Dibromothiophene | C4H2Br2S | CID 18452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3,4-Dimethoxythiophene | 51792-34-8 [chemicalbook.com]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. Page loading... [guidechem.com]

- 13. CN103254169A - Process for synthesizing 3, 4-dimethoxythiophene - Google Patents [patents.google.com]

Spectroscopic Profile of 3,4-Dimethoxythiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-dimethoxythiophene (B1306923), a key heterocyclic building block in the development of organic electronic materials and pharmaceuticals. This document details the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties of this compound, including experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR spectral data for 3,4-dimethoxythiophene.

¹H NMR Data

The ¹H NMR spectrum of 3,4-dimethoxythiophene is characterized by two singlets, corresponding to the methoxy (B1213986) protons and the thiophene (B33073) ring protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.08 | Singlet | 2H | Thiophene ring protons (H-2, H-5) |

| 3.80 | Singlet | 6H | Methoxy protons (-OCH₃) |

Table 1: ¹H NMR Spectral Data for 3,4-Dimethoxythiophene. Data obtained in CDCl₃ at 400 MHz.[1]

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the symmetry of 3,4-dimethoxythiophene, three distinct signals are expected.

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | C-2, C-5 |

| Data not available in search results | C-3, C-4 |

| Data not available in search results | -OCH₃ |

Table 2: ¹³C NMR Spectral Data for 3,4-Dimethoxythiophene. Specific chemical shift values were not found in the provided search results.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 3,4-dimethoxythiophene will exhibit characteristic absorption bands for the C-H, C=C, and C-O bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in search results | C-H stretching (aromatic) | |

| Data not available in search results | C=C stretching (thiophene ring) | |

| Data not available in search results | C-O stretching (methoxy) | |

| Data not available in search results | C-H bending (out-of-plane) |

Table 3: Characteristic IR Absorption Bands for 3,4-Dimethoxythiophene. Specific peak list was not found in the provided search results; ranges are based on typical values for thiophene derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) are indicative of the extent of conjugation in the system.

| Wavelength (λmax) nm | Solvent |

| Data not available in search results | Not specified |

Table 4: UV-Vis Absorption Data for 3,4-Dimethoxythiophene. Specific absorption maxima were not found in the provided search results.

Experimental Protocols

This section details the methodologies for the synthesis of 3,4-dimethoxythiophene and the acquisition of its spectroscopic data.

Synthesis of 3,4-Dimethoxythiophene

A common method for the synthesis of 3,4-dimethoxythiophene involves the reaction of 3,4-dibromothiophene (B32776) with sodium methoxide (B1231860) in the presence of a copper catalyst.

Workflow for the Synthesis of 3,4-Dimethoxythiophene

Protocol:

-

A solution of sodium methoxide in methanol is prepared in a reaction vessel.

-

A catalytic amount of a copper(I) salt (e.g., CuBr or CuI) is added to the solution.

-

3,4-dibromothiophene is added to the mixture, and the reaction is heated to reflux.

-

The reaction progress is monitored by a suitable technique (e.g., GC-MS or TLC).

-

Upon completion, the reaction mixture is cooled and subjected to an aqueous workup to remove inorganic salts.

-

The crude product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure.

-

The final product is purified by vacuum distillation or column chromatography.

Spectroscopic Analysis

General Workflow for Spectroscopic Analysis

NMR Spectroscopy:

-

Sample Preparation: A small amount of 3,4-dimethoxythiophene is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: The raw data is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy:

-

Sample Preparation: A thin film of the liquid sample is prepared between two salt plates (e.g., NaCl or KBr), or a KBr pellet is made by grinding a small amount of the compound with dry KBr powder and pressing it into a disk.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer. A background spectrum of the empty sample holder or pure KBr pellet is first recorded and subtracted from the sample spectrum.

-

Data Analysis: The positions of the absorption bands (in cm⁻¹) and their intensities are determined.

UV-Vis Spectroscopy:

-

Sample Preparation: A dilute solution of 3,4-dimethoxythiophene is prepared in a UV-Vis transparent solvent (e.g., ethanol, methanol, or cyclohexane).

-

Data Acquisition: The UV-Vis absorption spectrum is recorded using a dual-beam spectrophotometer, with the pure solvent used as a reference. The absorbance is measured as a function of wavelength.

-

Data Analysis: The wavelengths of maximum absorption (λmax) are identified from the spectrum.

References

Role of Dimethoxythiophene as a monomer in conductive polymers

An In-depth Technical Guide on the Role of Dimethoxythiophene as a Monomer in Conductive Polymers

Introduction

3,4-Dimethoxythiophene (B1306923) (DMOT) is an electron-rich heterocyclic organic compound that serves as a crucial monomer and precursor in the development of electroactive materials for organic electronics.[1][2] Its primary role lies in its ability to be polymerized into poly(3,4-dimethoxythiophene) (PDMOT), a conductive polymer, and its function as a key intermediate in the synthesis of 3,4-ethylenedioxythiophene (B145204) (EDOT), the monomer for the highly successful conductive polymer, PEDOT.[1] The methoxy (B1213986) groups at the 3 and 4 positions of the thiophene (B33073) ring significantly influence the electronic properties of the monomer, which in turn defines the characteristics of the resulting polymer. This guide provides a comprehensive overview of the synthesis, polymerization, properties, and applications of this compound in the field of conductive polymers, tailored for researchers and professionals in materials science and drug development.

Monomer Synthesis

3,4-Dimethoxythiophene is typically synthesized via a one-step ring closure reaction.[3] The process involves the reaction of 2,3-dimethoxy-1,3-butadiene (B1584589) with sulfur dichloride in a hexane (B92381) medium.[1] This method provides a direct route to the monomer from readily available starting materials. Another patented method involves a multi-step process starting from 2, 5-dimethyl formate-3,4-thiophene disodium (B8443419) alkoxide, which undergoes alkylation, saponification, and finally decarboxylation to yield 3,4-dimethoxythiophene.[4]

Polymerization of 3,4-Dimethoxythiophene

Poly(3,4-dimethoxythiophene) (PDMOT) can be synthesized through two primary methods: chemical oxidative polymerization and electrochemical polymerization. These methods transform the monomer into a π-conjugated polymer backbone, which is essential for electrical conductivity.

Chemical Oxidative Polymerization

In this method, an oxidizing agent, typically iron(III) chloride (FeCl₃), is used to initiate the polymerization of the monomer.[5][6] The ratio of the oxidant to the monomer is a critical parameter that influences the properties of the resulting polymer, including its oxidation degree, electrochemical activity, and conductivity.[6][7] The polymerization is generally carried out in an organic solvent. The resulting polymer is often doped with the counter-ion from the oxidant (e.g., FeCl₄⁻).[6]

Electrochemical Polymerization (Electropolymerization)

Electropolymerization is a versatile technique used to synthesize PDMOT films directly onto an electrode surface.[8] This method can be performed in various media, including organic solvents like acetonitrile (B52724) or in aqueous micellar solutions, which help to increase the monomer's solubility in water.[8] The polymerization is carried out in a three-electrode cell using techniques such as cyclic voltammetry (CV) or potentiostatic methods (applying a constant potential).[8][9] The polymer film grows on the working electrode, and its thickness and morphology can be controlled by adjusting the electrochemical parameters.

Caption: Polymerization pathways of 3,4-dimethoxythiophene (DMOT).

Role as a Precursor to EDOT

One of the most significant roles of DMOT is its use as a precursor in the synthesis of 3,4-ethylenedioxythiophene (EDOT), the monomer for the commercially important conductive polymer PEDOT.[1] DMOT can be converted to EDOT through a trans-etherification reaction with ethylene (B1197577) glycol, typically catalyzed by an acid like p-toluenesulfonic acid.[3] This conversion is a key industrial step, as PEDOT exhibits superior stability and conductivity compared to many other polythiophenes.[3][10]

Caption: Synthesis of EDOT from DMOT via trans-etherification.

Properties of Poly(this compound)

The properties of polymers derived from this compound are influenced by the substitution pattern and the polymerization method. A study on poly(3',4'-dimethoxy-2,2':5',2"-terthiophene) (poly(TMT)), a derivative of PDMOT, provides valuable insights.

Electrochemical and Electrical Properties

The electrochemical behavior of PDMOT is typically characterized by cyclic voltammetry (CV). For instance, poly(TMT) films exhibit well-defined anodic (oxidation) and cathodic (reduction) peaks, observed at approximately 1.1–1.21 V and 0.4–0.5 V, respectively.[6] These redox processes are associated with the doping and de-doping of the polymer backbone, which is the mechanism behind its conductivity and electrochromism. The electrochemical activity of poly(TMT) is higher than that of unsubstituted polyterthiophene but lower than that of its ethylenedioxy counterpart, poly(TET).[5] This trend is also reflected in its electrical conductivity.[5]

Structural and Thermal Properties

X-ray diffraction (XRD) patterns of chemically synthesized poly(TMT) show that the polymer possesses some degree of crystallinity.[6] The presence of sharp diffraction peaks can also indicate the incorporation of the dopant anion (e.g., FeCl₄⁻) into the polymer structure.[6] Thermal analysis (TGA) shows that the thermal stability of poly(TMT) is generally lower than that of poly(TET).[5][6]

Quantitative Data Summary

The following table summarizes key quantitative data for poly(3',4'-dimethoxy-2,2':5',2"-terthiophene) (Poly(TMT)) compared to related polymers.

| Property | Poly(TMT) | Poly(TT) | Poly(TET) | Reference |

| Oxidation Onset (V) | 0.55–0.63 | - | 0.21–0.44 | [5] |

| Anodic Peak (V) | 1.1–1.21 | ~1.5–1.6 | - | [6] |

| Cathodic Peak (V) | 0.4–0.5 | 0.5–0.8 | - | [6] |

| Conductivity (S/cm) | Higher than Poly(TT) | Lower than Poly(TMT) | Higher than Poly(TMT) | [5] |

Data is for polymers prepared by solid-state oxidative polymerization with FeCl₃.

Applications

This compound and its polymers are utilized in several areas of materials science:

-

Energy Storage Devices: PDMOT is a candidate for use in energy storage applications due to its electrochemical doping capabilities.[1]

-

Electrochromic Devices: The ability of PDMOT to change color upon electrochemical oxidation and reduction makes it promising for applications like smart windows.[8] A switching time of 2 seconds has been reported for PDMOT films.[8]

-

Organic Electronics: As an oligothiophene, DMOT is a fundamental building block for creating electroactive materials used in various organic electronic devices.[1][2]

-

Precursor for PEDOT: Its role as an intermediate in EDOT synthesis is arguably its most critical application, enabling the large-scale production of PEDOT for antistatic coatings, transparent electrodes, and bioelectronics.[3][11]

-

Photoscience Research: DMOT serves as a building block in the synthesis of more complex molecules like porphyrin dyads, which are used to study photoinduced energy transfer processes.[1][2]

Experimental Protocols

Protocol: Solid-State Oxidative Polymerization of TMT

This protocol is based on the synthesis of poly(3',4'-dimethoxy-2,2':5',2"-terthiophene) (TMT).[5][6]

-

Monomer Synthesis (TMT): 3',4'-Dimethoxy-2,2':5',2"-terthiophene (TMT) is first synthesized according to literature procedures.[5]

-

Polymerization:

-

Grind a specific molar ratio of the oxidant (anhydrous FeCl₃) and the TMT monomer in a mortar.

-

Transfer the mixture to a reaction vessel.

-

Maintain the reaction at room temperature under a dry atmosphere for 24 hours.

-

-

Purification:

-

Wash the resulting black polymer powder sequentially with methanol (B129727) and water to remove unreacted monomer and oxidant.

-

Continue washing until the filtrate is colorless.

-

Dry the purified polymer powder under vacuum.

-

Protocol: Electrochemical Polymerization of DMOT

This protocol is a general method based on descriptions of electropolymerization.[8]

-

Electrolyte Preparation: Prepare a solution of 0.1 M tetrabutylammonium (B224687) tetrafluoroborate (B81430) (TBABF₄) in anhydrous acetonitrile.

-

Monomer Solution: Dissolve the 3,4-dimethoxythiophene monomer in the electrolyte solution to a desired concentration (e.g., 0.05 M).

-

Electrochemical Cell Setup:

-

Use a three-electrode configuration: a platinum (Pt) or indium tin oxide (ITO) coated glass slide as the working electrode, a Pt wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

-

-

Polymerization:

-

Immerse the electrodes in the monomer solution.

-

Perform polymerization using either:

-

Cyclic Voltammetry: Cycle the potential between the solvent/electrolyte stability window at a scan rate of 50 mV/s. An increasing current in the oxidation peak with each cycle indicates polymer film growth.

-

Potentiostatic Method: Apply a constant potential corresponding to the oxidation potential of the monomer (e.g., +1.4 V) until a desired amount of charge has passed, indicating the desired film thickness.

-

-

-

Post-Treatment: After deposition, rinse the polymer-coated electrode with fresh acetonitrile to remove residual monomer and electrolyte, then dry it.

Caption: General experimental workflow for polymer characterization.

Conclusion

3,4-Dimethoxythiophene is a versatile and important monomer in the field of conductive polymers. While its homopolymer, PDMOT, demonstrates interesting electrical and optical properties suitable for applications in energy storage and electrochromic devices, its most impactful role is as a key precursor to EDOT. The ability to efficiently synthesize EDOT from DMOT has been fundamental to the widespread success and commercialization of PEDOT, one of the most stable and highly conductive polymers available today. Future research may continue to explore derivatives of this compound to fine-tune polymer properties for specialized electronic and biomedical applications.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 3,4-Dimethoxythiophene | 51792-34-8 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. CN103254169A - Process for synthesizing 3, 4-dimethoxythiophene - Google Patents [patents.google.com]

- 5. Solid-State Synthesis of Poly(3',4'-dimethoxy-2,2':5',2"- terthiophene): Comparison With Poly(terthiophene) and Poly(3',4'-ethylenedioxy-2,2':5',2"- terthiophene) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.cmu.edu [chem.cmu.edu]

- 11. Frontiers | Modifying the conductive properties of poly(3,4-ethylenedioxythiophene) thin films in green solvents [frontiersin.org]

Methodological & Application

Application Notes and Protocols for the Electropolymerization of 3,4-Dimethoxythiophene in Acetonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the electrochemical polymerization of 3,4-dimethoxythiophene (B1306923) (DMOT) in an acetonitrile (B52724) solvent system. The resulting polymer, poly(3,4-dimethoxythiophene) (PDMOT), is a conducting polymer with potential applications in various fields, including bioelectronics, sensors, and drug delivery systems.

Introduction

Poly(3,4-dimethoxythiophene) (PDMOT) is a derivative of the widely studied polythiophene family of conducting polymers. The presence of two methoxy (B1213986) groups at the 3 and 4 positions of the thiophene (B33073) ring enhances the electron-donating nature of the monomer, which generally leads to a lower oxidation potential and improved stability of the resulting polymer compared to unsubstituted polythiophene. Electropolymerization is a versatile and widely used technique for the synthesis of conducting polymer films. This method allows for precise control over the film thickness, morphology, and properties by adjusting the electrochemical parameters. Acetonitrile is a common aprotic solvent for the electropolymerization of thiophene derivatives due to its wide electrochemical window and ability to dissolve the monomer and supporting electrolyte. PDMOT films prepared in acetonitrile are known to be thick, electroactive, and insoluble in organic media.[1]

Key Applications

The unique properties of PDMOT make it a promising material for a range of applications:

-

Biosensors: The electroactive nature of PDMOT can be harnessed for the development of sensitive biosensors.

-

Drug Delivery: The ability to switch between oxidized and reduced states can be utilized for the controlled release of therapeutic agents.

-

Organic Electronics: As a conducting polymer, PDMOT can be a component in various organic electronic devices.

-

Electrochromic Devices: The change in optical properties upon doping and de-doping makes PDMOT suitable for electrochromic applications.

Experimental Protocols

This section provides detailed protocols for the electropolymerization of DMOT in acetonitrile using both potentiodynamic (cyclic voltammetry) and potentiostatic methods.

Materials and Reagents

-

3,4-Dimethoxythiophene (DMOT) monomer

-

Acetonitrile (CH₃CN), anhydrous, ≥99.8%

-

Supporting Electrolyte:

-

Lithium perchlorate (B79767) (LiClO₄), battery grade, ≥99.99%

-

Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆), ≥99.0%

-

-

Working Electrode (e.g., Platinum (Pt) disk, Indium Tin Oxide (ITO) coated glass)

-

Counter Electrode (e.g., Platinum wire or mesh)

-

Reference Electrode (e.g., Ag/Ag⁺ (0.01 M AgNO₃ in 0.1 M TBAPF₆/acetonitrile) or Saturated Calomel Electrode (SCE))

-

High-purity Argon or Nitrogen gas

Preparation of the Electrolyte Solution

-

In an inert atmosphere (glovebox), prepare a 0.1 M solution of the supporting electrolyte (LiClO₄ or TBAPF₆) in anhydrous acetonitrile.

-

Add the 3,4-dimethoxythiophene monomer to the electrolyte solution to a final concentration of 0.05 M.

-

Sonicate the solution for 10-15 minutes to ensure complete dissolution of the monomer and electrolyte.

-

Deoxygenate the solution by bubbling with high-purity argon or nitrogen for at least 20 minutes prior to the experiment.

Electrochemical Cell Setup

-

Assemble a standard three-electrode electrochemical cell.

-

Polish the working electrode to a mirror finish using alumina (B75360) slurry, followed by rinsing with deionized water and the electrolyte solvent (acetonitrile), and drying under a stream of inert gas.

-

Place the prepared electrolyte solution into the electrochemical cell.

-

Immerse the working, counter, and reference electrodes in the solution.

-

Ensure the Luggin capillary of the reference electrode is positioned close to the working electrode surface to minimize iR drop.

-

Maintain an inert atmosphere over the solution throughout the experiment by passing a slow stream of argon or nitrogen.

Potentiodynamic Electropolymerization (Cyclic Voltammetry)

This method allows for the gradual growth of the polymer film and provides information about the redox processes.

-

Connect the electrochemical cell to a potentiostat.

-

Set the potential window to cycle between -0.2 V and +1.6 V (vs. Ag/Ag⁺).

-

Set the scan rate to 50 mV/s.

-

Initiate the cyclic voltammetry and record the current response for 10-20 cycles. An increase in the peak currents with each cycle indicates the deposition and growth of the PDMOT film on the electrode surface.

-

After the desired number of cycles, remove the working electrode from the solution, rinse it thoroughly with fresh acetonitrile to remove any unreacted monomer and electrolyte, and dry it under a stream of inert gas.

Potentiostatic Electropolymerization

This method is used for the bulk deposition of the polymer film at a constant potential.

-

Connect the electrochemical cell to a potentiostat.

-

Apply a constant potential of +1.4 V (vs. Ag/Ag⁺) to the working electrode.

-

Monitor the current-time response. The total charge passed during the deposition is proportional to the amount of polymer deposited. A typical deposition charge is in the range of 10-50 mC/cm².

-

Once the desired deposition charge or time is reached, turn off the potential, and carefully remove the working electrode from the solution.

-

Rinse the PDMOT-coated electrode with fresh acetonitrile and dry it under a stream of inert gas.

Data Presentation

The following tables summarize the key parameters and expected outcomes for the electropolymerization of 3,4-dimethoxythiophene in acetonitrile.

| Parameter | Value | Reference/Notes |